5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the reaction of 4-methoxybenzoyl chloride with 1,3-dimethyluracil in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
Uniqueness
Compared to similar compounds, 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrimidine core and piperazine moiety provide a versatile scaffold for further modification and optimization .
Properties
Molecular Formula |
C20H26N4O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O4/c1-21-9-11-24(12-10-21)13-16-17(19(26)23(3)20(27)22(16)2)18(25)14-5-7-15(28-4)8-6-14/h5-8H,9-13H2,1-4H3 |
InChI Key |
GCJXNYXKNBDAIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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